2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid
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Overview
Description
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group and a nitro group attached to a benzoic acid core The BOC group is commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid typically involves the following steps:
BOC Protection: The amine group is protected using di-tert-butyl dicarbonate ((BOC)₂O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) to form the BOC-protected amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions, where the BOC group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides (e.g., EDC, DCC).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Trifluoroacetic acid, dichloromethane.
Coupling: EDC, DCC, DMAP, TEA.
Major Products:
Reduction: 2-(3-BOC-Aminophenyl)-4-aminobenzoic acid.
Substitution: 2-(3-Aminophenyl)-4-nitrobenzoic acid.
Coupling: Amides or esters of this compound.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Can be used in the synthesis of polymers or other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid largely depends on its functional groups:
BOC Group: Protects the amine group during synthetic transformations, preventing unwanted side reactions.
Nitro Group: Can be reduced to an amine, which can then participate in further chemical reactions.
Carboxylic Acid Group: Allows for coupling reactions to form amides or esters, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
2-(3-BOC-Aminophenyl)-4-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.
2-(3-Aminophenyl)-4-nitrobenzoic acid: Similar structure but without the BOC protection on the amine group.
4-Nitrobenzoic acid: Lacks the BOC-protected amine group.
Uniqueness: 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid is unique due to the presence of both a BOC-protected amine and a nitro group on the benzoic acid core. This combination allows for selective reactions and protection strategies in multi-step organic synthesis.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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